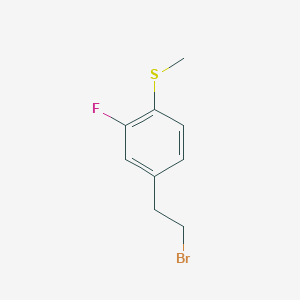![molecular formula C9H8Cl2N2S B14178405 4-[Bis(chloromethyl)amino]phenyl thiocyanate CAS No. 922499-01-2](/img/structure/B14178405.png)
4-[Bis(chloromethyl)amino]phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(chloromethyl)amino]phenyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(chloromethyl)amino]phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Bis(chloromethyl)amino]phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
4-[Bis(chloromethyl)amino]phenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[Bis(chloromethyl)amino]phenyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Phenyl thiocyanate: Similar in structure but lacks the bis(chloromethyl)amino group.
4-Aminophenyl thiocyanate: Similar but without the chloromethyl groups.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Propriétés
Numéro CAS |
922499-01-2 |
|---|---|
Formule moléculaire |
C9H8Cl2N2S |
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
[4-[bis(chloromethyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H8Cl2N2S/c10-5-13(6-11)8-1-3-9(4-2-8)14-7-12/h1-4H,5-6H2 |
Clé InChI |
VZPQVDPESYGPDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CCl)CCl)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


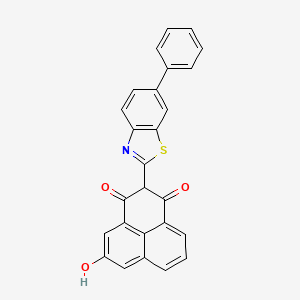
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
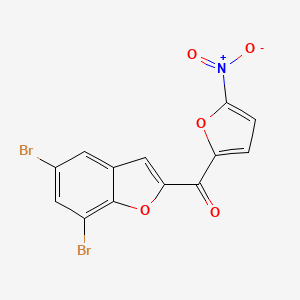
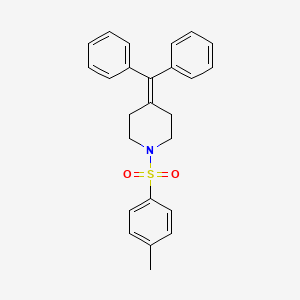
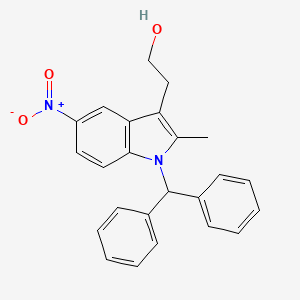
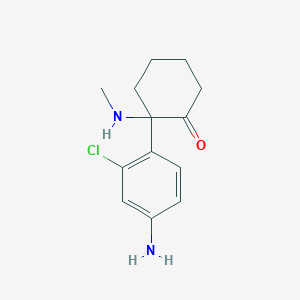
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
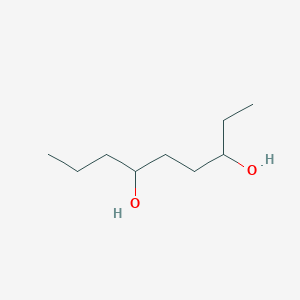
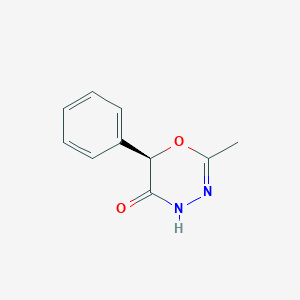
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

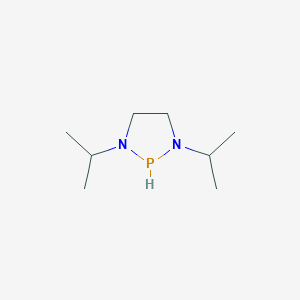
![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
